molecular formula C6H10O3 B1347069 Allyl lactate CAS No. 5349-55-3

Allyl lactate

Cat. No.: B1347069
CAS No.: 5349-55-3
M. Wt: 130.14 g/mol
InChI Key: CYFIHPJVHCCGTF-UHFFFAOYSA-N
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Description

Allyl lactate, also known as lactic acid allyl ester, is an organic compound with the molecular formula C6H10O3. It is an ester derived from lactic acid and allyl alcohol. This compound is known for its pleasant fruity odor and is used in various applications, including as a flavoring agent and in the synthesis of other chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Allyl lactate can be synthesized through the esterification of lactic acid with allyl alcohol in the presence of an acid catalyst. The process involves refluxing a mixture of lactic acid, allyl alcohol, and a small amount of concentrated sulfuric acid. The reaction is typically carried out in a three-necked round-bottomed flask equipped with a Vigreux column and a Dean-Stark trap to remove water formed during the reaction .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous distillation and advanced purification techniques ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: Allyl lactate undergoes various chemical reactions, including hydrolysis, transesterification, and polymerization.

Common Reagents and Conditions:

Major Products Formed:

    Hydrolysis: Lactic acid and allyl alcohol.

    Transesterification: Various esters depending on the alcohol used.

    Polymerization: Polyesters.

Scientific Research Applications

Allyl lactate has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of other organic compounds and polymers.

    Biology: this compound is studied for its potential antimicrobial properties and its role in metabolic pathways.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a bioactive compound.

    Industry: It is used in the production of biodegradable plastics, flavorings, and fragrances.

Mechanism of Action

The mechanism of action of allyl lactate involves its hydrolysis to lactic acid and allyl alcohol. Lactic acid plays a crucial role in various metabolic pathways, including glycolysis and the citric acid cycle. Allyl alcohol can undergo further oxidation to form acrolein, which has various biological activities .

Comparison with Similar Compounds

Uniqueness of Allyl Lactate: this compound is unique due to its allyl group, which imparts distinct chemical properties and reactivity compared to other lactate esters. Its ability to undergo polymerization and form polyesters makes it valuable in the production of biodegradable materials .

Properties

IUPAC Name

prop-2-enyl 2-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-3-4-9-6(8)5(2)7/h3,5,7H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYFIHPJVHCCGTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301299562
Record name 2-Propen-1-yl 2-hydroxypropanoate
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Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5349-55-3
Record name 2-Propen-1-yl 2-hydroxypropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5349-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Allyl lactate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LACTIC ACID, ALLYL ESTER
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1256
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Record name 2-Propen-1-yl 2-hydroxypropanoate
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Record name Allyl lactate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the industrial applications of Allyl Lactate?

A1: this compound is mentioned as a potential monomer in the production of latex systems []. Specifically, it can be used as one of the ethylenically unsaturated monomers during the aqueous-emulsion (co)polymerization process. This suggests its potential use in various applications where latex properties like mechanical stability are important.

Q2: What other monomers can be combined with this compound in latex production?

A2: The research indicates that this compound can be combined with a variety of other monomers during latex production []. These include acrylic acid, butyl acrylate, methyl methacrylate, styrene, vinyl ethers, vinyl and vinylidene halides, N-vinylpyrrolidone, ethylene, other alpha-olefins (C3-C24), allylamines, and esters and amides of saturated monocarboxylic acids. Examples of specific co-monomers include propylene, 1-butene, 1-pentene, 1-hexene, 1-decene, allyl acetate, allyl propionate, and their corresponding amides. This broad compatibility highlights the versatility of this compound in tailoring the final properties of the latex material.

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